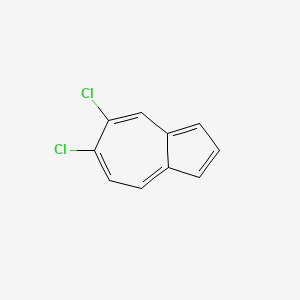
5,6-Dichloroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloroazulene is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is notable for its unique structure and properties, which differ significantly from those of its isomer, naphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroazulene typically involves the chlorination of azulene. One common method is the reaction of azulene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions, usually at room temperature, and results in the selective chlorination at the 5 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorine gas and other reagents .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloroazulene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as methoxide ions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, azulene derivatives generally undergo such reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For instance, methoxydechlorination yields methoxy-substituted azulenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dichloroazulene in nucleophilic substitution reactions involves the attack of the nucleophile on the chlorine-substituted positions. This process follows the S_NAr (nucleophilic aromatic substitution) mechanism, where the nucleophile’s attack is the rate-determining step . The electronic effects of the chlorine atoms and the azulene ring play a crucial role in facilitating these reactions.
Comparison with Similar Compounds
1,3,5,6-Tetrachloroazulene: This compound also undergoes nucleophilic substitution reactions but at a faster rate compared to 5,6-Dichloroazulene due to the presence of additional chlorine atoms.
4,5,6,7-Tetrachloroazulene: Similar to 1,3,5,6-tetrachloroazulene, this compound exhibits accelerated nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its selective chlorination at the 5 and 6 positions, which imparts distinct electronic properties and reactivity. This selective substitution allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
63370-04-7 |
|---|---|
Molecular Formula |
C10H6Cl2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
5,6-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-4-7-2-1-3-8(7)6-10(9)12/h1-6H |
InChI Key |
VGRBHHLODQBLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C(=CC2=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


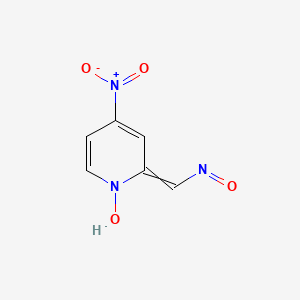
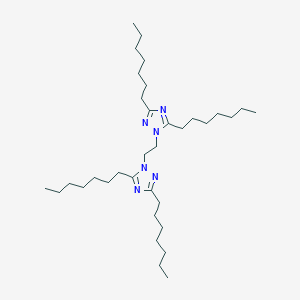
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
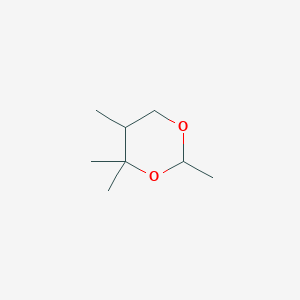

![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
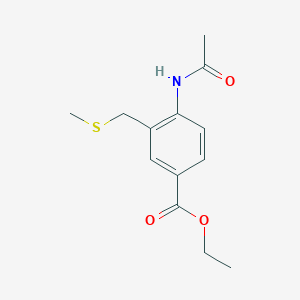
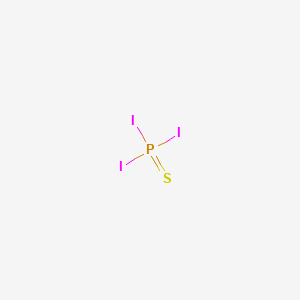
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
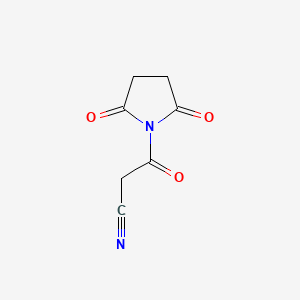
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
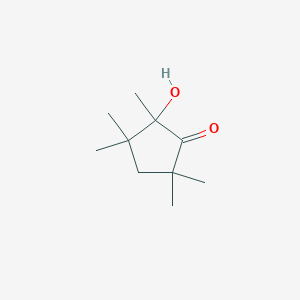
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)

